molecular formula C21H25NO3 B027425 Dehydropipernonaline CAS No. 107584-38-3

Dehydropipernonaline

Cat. No. B027425
M. Wt: 339.4 g/mol
InChI Key: KAYVDASZRFLFRZ-PQECNABGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydropipernonaline is an amide compound . It has a molecular formula of C21H25NO3 . The average mass is 339.428 Da and the monoisotopic mass is 339.183441 Da . It is also known by other names such as (2E,4E,8E)-9-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4,8-nonatrien-1-one .


Molecular Structure Analysis

The molecular structure of Dehydropipernonaline consists of a benzodioxole ring attached to a nonatriene chain, which is further connected to a piperidine ring . The exact stereochemistry and spatial arrangement of these components would require more detailed spectroscopic data.


Physical And Chemical Properties Analysis

Dehydropipernonaline has a molecular weight of 339.43 . Its exact physical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Potential in Treating Obesity and Type 2 Diabetes : Dehydropipernonaline has shown potential as a diacylglycerol acyltransferase (DGAT) inhibitor. DGAT inhibition is a promising therapeutic approach for treating obesity and type 2 diabetes. In a study by Lee et al. (2006), dehydropipernonaline exhibited significant DGAT inhibition, suggesting its potential utility in this area (Lee et al., 2006).

  • ACAT Inhibition for Cholesterol Management : Another study by Rho et al. (2007) explored the inhibition of acyl CoA:cholesterol acyltransferase (ACAT) by dehydropipernonaline. ACAT plays a crucial role in cholesterol metabolism, and its inhibition could be beneficial in managing cholesterol levels. This study found that dehydropipernonaline effectively inhibited ACAT enzyme activity (Rho et al., 2007).

  • Role in Amide Bond Formation in Antibiotic Biosynthesis : The research by Ulrich et al. (2018) investigated the role of aminoacyl-tRNA in the biosynthesis of dehydrophos, a tripeptide phosphonate antibiotic. This study contributes to understanding the biochemical processes involving compounds like dehydropipernonaline in the synthesis of antibiotics (Ulrich et al., 2018).

  • Exploring Ionic Mechanisms in Cardiac Cells : A study focused on dehydroevodiamine, a compound structurally similar to dehydropipernonaline, investigated its effects on cardiac myocytes. This research provides insights into the ionic mechanisms of compounds similar to dehydropipernonaline and their potential antiarrhythmic properties (Loh et al., 1992).

  • Immunomodulatory Effects in Postmenopausal Women : Casson et al. (1993) studied the immunomodulatory effects of dehydroepiandrosterone, which shares a similar naming convention with dehydropipernonaline, in postmenopausal women. This study sheds light on the potential immune-regulating properties of steroid hormones, which could be relevant to compounds like dehydropipernonaline (Casson et al., 1993).

properties

CAS RN

107584-38-3

Product Name

Dehydropipernonaline

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,4,8-trien-1-one

InChI

InChI=1S/C21H25NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h2,4,6-7,10-13,16H,1,3,5,8-9,14-15,17H2/b4-2+,10-6+,11-7+

InChI Key

KAYVDASZRFLFRZ-PQECNABGSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C=C/CC/C=C/C2=CC3=C(C=C2)OCO3

SMILES

C1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3

melting_point

98-99°C

Other CAS RN

107584-38-3

physical_description

Solid

synonyms

dehydropipernonaline
N-(9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl)piperidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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